![molecular formula C22H19BrN4OS B305960 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B305960.png)
2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its ability to modulate various biological processes, making it a valuable tool for studying different biological pathways.
Wirkmechanismus
The exact mechanism of action of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide is not fully understood. However, it is believed to modulate various biological pathways by interacting with specific targets in the body.
Biochemical and Physiological Effects:
2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide has been shown to have several biochemical and physiological effects. These effects include:
1. Inhibition of cell proliferation
2. Induction of apoptosis
3. Anti-inflammatory properties
4. Neuroprotective effects
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide in lab experiments include its ability to modulate various biological pathways, making it a valuable tool for studying different biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide. Some of these directions include:
1. Further research on the mechanism of action of this compound to fully understand its biological effects.
2. Studying the potential applications of this compound in treating various diseases such as cancer, neurological disorders, and inflammatory disorders.
3. Developing more potent analogs of this compound to improve its efficacy and reduce its toxicity.
Conclusion:
2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide is a valuable tool for studying different biological processes due to its ability to modulate various biological pathways. Further research on this compound is needed to fully understand its mechanism of action and potential applications in treating various diseases.
Synthesemethoden
The synthesis of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide involves several steps. The first step involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a cyclization reaction with thiosemicarbazide to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide has been extensively used in scientific research. It has been shown to modulate various biological pathways, making it a valuable tool for studying different biological processes. Some of the applications of this compound in scientific research include:
1. Cancer Research: 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neurological Disorders: This compound has also been studied for its potential application in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory Properties: 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide has been shown to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory disorders.
Eigenschaften
Produktname |
2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-naphthyl)acetamide |
---|---|
Molekularformel |
C22H19BrN4OS |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
2-[[5-(4-bromophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C22H19BrN4OS/c1-2-27-21(16-7-10-18(23)11-8-16)25-26-22(27)29-14-20(28)24-19-12-9-15-5-3-4-6-17(15)13-19/h3-13H,2,14H2,1H3,(H,24,28) |
InChI-Schlüssel |
GHOCREVSBMCZJT-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.